

Pulvomycin molecular weight and chemical formula

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Pulvomycin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin is a polyketide antibiotic with a significant history of scientific interest due to its unique mechanism of action and potential therapeutic applications. This document provides an in-depth technical overview of **Pulvomycin**, focusing on its physicochemical properties, molecular interactions, and biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, oncology, and drug development, offering detailed data, experimental methodologies, and visual representations of its molecular pathways.

Physicochemical Properties

Pulvomycin is a macrocyclic lactone with a complex molecular structure. Its fundamental chemical and physical properties are summarized below.



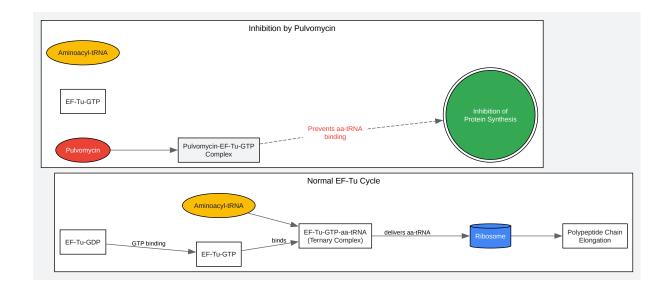
Property	Value	Citation(s)
Molecular Formula	C47H66O13	
Molecular Weight	839.03 g/mol	_
Exact Mass	838.4503 g/mol	-
Elemental Analysis	C, 67.28%; H, 7.93%; O, 24.79%	-
CAS Number	11006-66-9	_
Synonyms	Labilomycin, Antibiotic 1063Z	[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

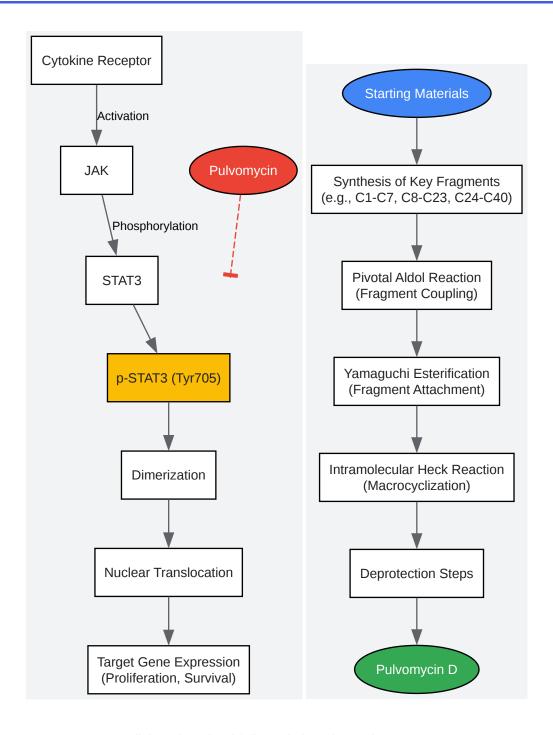
Pulvomycin's primary antibacterial activity stems from its ability to inhibit protein biosynthesis in prokaryotes. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein in the translation process.

Pulvomycin acts by preventing the formation of the ternary complex, which consists of EF-Tu, guanosine triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA)[1]. By binding to EF-Tu, **Pulvomycin** alters its conformation, which in turn hinders the interaction between EF-Tu-GTP and aa-tRNA. This blockade prevents the delivery of the correct amino acid to the ribosome, thereby halting polypeptide chain elongation[1].









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References

- 1. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA PubMed [pubmed.ncbi.nlm.nih.gov]
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